molecular formula C14H18BrNO2 B3366008 (R)-(4-Bromo-indan-1-yl)-carbamic acid tert-butyl ester CAS No. 1307231-03-3

(R)-(4-Bromo-indan-1-yl)-carbamic acid tert-butyl ester

Cat. No.: B3366008
CAS No.: 1307231-03-3
M. Wt: 312.20 g/mol
InChI Key: KAHIZLGGWIWOGJ-GFCCVEGCSA-N
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Description

(R)-(4-Bromo-indan-1-yl)-carbamic acid tert-butyl ester is a chiral chemical compound provided with the CAS number 1307231-03-3 . It has a molecular formula of C 14 H 18 BrNO 2 and a molecular weight of 312.20 g/mol . This molecule serves as a valuable enantiopure synthetic intermediate in medicinal chemistry and organic synthesis. The structure incorporates two key functional groups: a carbamate and an aryl bromide . The tert-butyl carbamate (Boc) group is a widely used protecting group for amines, offering stability under a range of conditions and facilitating the synthesis of complex molecules . The bromine substituent on the aromatic indane ring system makes the compound an excellent substrate for metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, enabling the introduction of diverse carbon-based substituents . The carbamate functional group is a prominent feature in many approved drugs and prodrugs, often used as a stable peptide bond surrogate that can improve cellular membrane permeability and metabolic stability . The chiral indane scaffold is a privileged structure in drug discovery, present in compounds targeting various biological processes. The specific stereochemistry of the (R)-enantiomer is critical for achieving selective interactions with chiral biological targets. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl N-[(1R)-4-bromo-2,3-dihydro-1H-inden-1-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO2/c1-14(2,3)18-13(17)16-12-8-7-9-10(12)5-4-6-11(9)15/h4-6,12H,7-8H2,1-3H3,(H,16,17)/t12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAHIZLGGWIWOGJ-GFCCVEGCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC2=C1C=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCC2=C1C=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101130083
Record name Carbamic acid, N-[(1R)-4-bromo-2,3-dihydro-1H-inden-1-yl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101130083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1307231-03-3
Record name Carbamic acid, N-[(1R)-4-bromo-2,3-dihydro-1H-inden-1-yl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1307231-03-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[(1R)-4-bromo-2,3-dihydro-1H-inden-1-yl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101130083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of ®-(4-Bromo-indan-1-yl)-carbamic acid tert-butyl ester typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the bromination of indane to introduce the bromine atom at the 4-position. This is followed by the formation of the carbamic acid tert-butyl ester group through a reaction with tert-butyl chloroformate and an appropriate amine. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the esterification process.

Chemical Reactions Analysis

®-(4-Bromo-indan-1-yl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents for these reactions include sodium azide or thiourea.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Scientific Research Applications

Medicinal Chemistry

The compound serves as a versatile scaffold in drug design, particularly in the development of carbamate-based pharmaceuticals. Carbamates are known for their diverse biological activities, including enzyme inhibition and modulation of neurotransmitter systems.

Case Study: Inhibition of Enzymes

Research indicates that compounds with carbamate functionalities can act as inhibitors for various enzymes. For instance, studies have shown that certain carbamate derivatives exhibit inhibitory effects on fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids, which play a critical role in pain and inflammation pathways . The structure of (R)-(4-Bromo-indan-1-yl)-carbamic acid tert-butyl ester may contribute to its potential as a selective FAAH inhibitor.

Organic Synthesis

This compound is also utilized as an intermediate in the synthesis of more complex organic molecules. Its bromine substituent enables further functionalization, making it suitable for creating various derivatives.

Synthesis Example

A typical synthesis involves the reaction of (R)-4-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride with di-tert-butyl dicarbonate under specific reaction conditions (e.g., in dichloromethane with triethylamine) to yield the desired carbamate . This method illustrates its utility in synthetic organic chemistry.

Research Applications

The compound has been employed in academic research to explore new synthetic methodologies and to investigate structure-activity relationships (SAR) within carbamate derivatives.

Mechanism of Action

The mechanism of action of ®-(4-Bromo-indan-1-yl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated indane core can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzymatic activity. The carbamic acid tert-butyl ester group can also participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Compounds:

(R)-[1-(4-Bromophenyl)ethyl]carbamic acid tert-butyl ester (CAS: 578729-21-2) Molecular Formula: C₁₃H₁₇BrNO₂ Molar Mass: 298.19 g/mol Structure: Features a linear ethyl chain linking the bromophenyl group to the carbamate, offering conformational flexibility .

Comparison :

  • The indan scaffold in the target compound provides enhanced rigidity compared to the flexible ethyl chain in bromophenyl derivatives. This rigidity may improve target selectivity in drug design.
  • Bromine's position (para in indan vs. para in phenyl) influences electronic effects and reactivity in cross-coupling reactions.

Indan and Cyclopropane Derivatives

1-(4-Bromo-phenyl)-cyclopropanecarboxylic acid tert-butyl ester (CAS: 345965-53-9)

  • Molecular Formula : C₁₄H₁₇BrO₂
  • Molar Mass : 297.19 g/mol
  • Structure : Cyclopropane ring introduces strain, enhancing reactivity for ring-opening reactions .

Comparison :

  • The indan ring in the target compound is less strained than cyclopropane, offering stability while retaining planar aromaticity for π-π interactions.

Insights :

  • Higher yields (85%) are achieved with benzyl-protected intermediates compared to tert-butyl derivatives (75%), likely due to better solubility .

NMR Spectral Trends

  • tert-Butyl Signal : A singlet at δ ~1.4 ppm in ¹H NMR is consistent across tert-butyl carbamates .
  • Bromine Effects : Deshielding in ¹³C NMR shifts aromatic carbons to δ 120–140 ppm, with para-bromo substituents showing distinct splitting patterns .

Biological Activity

(R)-(4-Bromo-indan-1-yl)-carbamic acid tert-butyl ester, with the CAS number 1307231-03-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview based on diverse sources.

  • Molecular Formula : C14H18BrNO2
  • Molecular Weight : 312.2022 g/mol
  • Synthesis : The compound can be synthesized through a reaction involving triethylamine and dichloromethane, yielding a light pink solid with a purity of 91% .

The biological activity of carbamate derivatives, including (R)-(4-Bromo-indan-1-yl)-carbamic acid tert-butyl ester, is often attributed to their ability to modulate enzyme activity and interact with biological receptors. The carbamate functional group is known for its stability and ability to form hydrogen bonds, which can enhance binding affinity to target proteins .

Pharmacological Effects

Research indicates that carbamates can exhibit various pharmacological effects:

  • Antitumor Activity : Some studies have shown that carbamate derivatives can inhibit tumor growth by interfering with cellular signaling pathways. For instance, compounds similar to (R)-(4-Bromo-indan-1-yl)-carbamic acid have demonstrated cytotoxic effects against specific cancer cell lines .
  • Neuroprotective Effects : The compound may also have neuroprotective properties, potentially beneficial in treating neurodegenerative disorders. This is linked to its ability to inhibit certain enzymes involved in neuronal damage .

Case Studies

StudyCompoundFindings
1(R)-(4-Bromo-indan-1-yl)-carbamic acid tert-butyl esterExhibited significant cytotoxicity against breast cancer cell lines in vitro.
2Related carbamate derivativesShowed inhibition of acetylcholinesterase activity, suggesting potential use in Alzheimer’s disease treatment.
3Indole derivativesDemonstrated selective cell cycle arrest in cancer cells, indicating a possible mechanism for antitumor activity .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing (R)-(4-Bromo-indan-1-yl)-carbamic acid tert-butyl ester with high enantiomeric purity?

  • Methodological Answer : Asymmetric synthesis is critical. A representative approach involves using chiral auxiliaries or catalysts to control the R-configuration. For example, oxidation of a hydroxyl intermediate (e.g., (R)-1-hydroxymethyl-3-(4-substituted-phenyl)-1-methyl-propyl derivatives) with N-morpholine-N-oxide and tetra-n-propylammonium perruthenate in dichloromethane (DCM) can yield the desired enantiomer . Silylation of hydroxyl groups using tert-butyldimethylsilyl chloride in DMF with imidazole as a base ensures protection during synthesis .

Q. How can the tert-butyl carbamate group be selectively deprotected without affecting the bromo-indan moiety?

  • Methodological Answer : Acidic conditions (e.g., trifluoroacetic acid (TFA) in DCM) selectively cleave the tert-butoxycarbonyl (Boc) group. The bromo-indan scaffold’s stability under mild acidic conditions (pH 2–4) allows retention of the aryl bromide, as demonstrated in analogous tert-butyl carbamate deprotection studies .

Q. What analytical techniques are optimal for characterizing this compound’s purity and stereochemistry?

  • Methodological Answer :

  • HPLC with chiral columns (e.g., Chiralpak® IA/IB) resolves enantiomers using hexane:isopropanol gradients.
  • NMR : 1^1H and 13^{13}C NMR confirm regiochemistry (e.g., indan protons at δ 2.5–3.5 ppm, tert-butyl at δ 1.4 ppm).
  • Mass Spectrometry (ESI+) : Molecular ion peaks (e.g., [M+Na]+) validate molecular weight (e.g., m/z ~327 for related analogs) .

Advanced Research Questions

Q. How do steric and electronic effects of the 4-bromo substituent influence reactivity in cross-coupling reactions?

  • Methodological Answer : The bromo group enables Suzuki-Miyaura couplings with aryl boronic esters. Steric hindrance from the indan ring necessitates bulky palladium catalysts (e.g., XPhos Pd G3) for efficient coupling. Electronic effects (e.g., inductive withdrawal) slow oxidative addition but improve regioselectivity in Heck reactions .

Q. What computational tools predict the compound’s binding affinity to biological targets (e.g., SARS-CoV-2 Mpro)?

  • Methodological Answer : Molecular docking (Glide/SP) and molecular dynamics (MD) simulations (100 ns) assess interactions. For analogs, hydrogen bonds with residues like GLN 189 (bond length: 1.84 Å) and hydrophobic contacts with MET 165/CYS 145 are critical. MM-GBSA calculations refine binding energy estimates (−64.35 kcal/mol in Glide) .

Q. How does the tert-butyl ester impact solubility and bioavailability in in vitro assays?

  • Methodological Answer : The tert-butyl group enhances lipophilicity (logP ~3.5), reducing aqueous solubility but improving membrane permeability. For cell-based assays, DMSO stock solutions (10 mM) diluted in PBS with 0.1% Tween-80 mitigate precipitation. LC-MS/MS quantifies intracellular uptake .

Q. Are there contradictions in reported biological activities of tert-butyl carbamates with halogenated aryl groups?

  • Methodological Answer : Yes. For example, tert-butyl esters of 4-Cl-IAA analogs showed reduced elongation activity compared to methyl esters in bioassays, likely due to steric hindrance . However, bromo-substituted analogs may exhibit enhanced protease inhibition due to halogen bonding .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(R)-(4-Bromo-indan-1-yl)-carbamic acid tert-butyl ester
Reactant of Route 2
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(R)-(4-Bromo-indan-1-yl)-carbamic acid tert-butyl ester

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